molecular formula C19H18N4O2 B4414819 N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B4414819
M. Wt: 334.4 g/mol
InChI Key: CDAVSTUZIWFPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea have been studied extensively. This compound has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have antimicrobial properties, which can help prevent the growth of harmful bacteria and fungi. Additionally, this compound has been found to have antitumor properties, which can help inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages and limitations for lab experiments. One advantage of this compound is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying these molecules. Additionally, this compound has been found to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One potential direction is the development of new synthetic methods for this compound, which could improve its purity and yield. Another potential direction is the study of this compound's potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of various diseases, including cancer and microbial infections.

Scientific Research Applications

N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied extensively for its potential applications in various fields of science. This compound has been found to have antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-13-23(19(24)20-16-11-7-4-8-12-16)14-17-21-18(22-25-17)15-9-5-3-6-10-15/h2-12H,1,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAVSTUZIWFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.